1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea
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Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea, also known as CPI-455, is a small molecule inhibitor that has been developed for its potential therapeutic applications. It belongs to the class of urea-based compounds and has been shown to have promising results in preclinical studies.
Scientific Research Applications
Electro-Fenton Degradation of Antimicrobials
A study by Sirés et al. (2007) explored the degradation of antimicrobials like triclosan and triclocarban, using electro-Fenton systems. This research is significant in understanding the environmental impact and degradation pathways of similar compounds.
In Vitro Inhibition of Translation Initiation
Research by Denoyelle et al. (2012) investigated symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor. This study highlights the potential of similar urea derivatives in cancer cell proliferation inhibition.
Reactions with Substituted Thioureas
The work by Reeve and Coley (1979) discussed the reactions of phenyl(trichloromethyl)carbinol with bifunctional reagents containing nucleophilic sulfur, leading to the formation of various heterocyclic compounds. This study provides insights into the chemical reactivity and potential applications of related urea compounds.
Synthesis and Structure-Activity Relationships
Fotsch et al. (2001) conducted a study on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001). This research is relevant for understanding the therapeutic potential of these compounds.
Cyclocondensation Reactions
Bonacorso et al. (2003) reported on the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea (Bonacorso et al., 2003). This research provides insights into the synthesis of novel pyrimidinones, a class of compounds with diverse potential applications.
Hydroxylation of Aromatic Hydrocarbons
A study by Bakke and Scheline (1970) investigated the hydroxylation of various aromatic hydrocarbons, including compounds related to urea derivatives. This research is important for understanding the metabolic pathways and environmental fate of such compounds.
properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-7-4-8-15(20)16(14)22-17(23)21-11-18(24,13-9-10-13)12-5-2-1-3-6-12/h1-8,13,24H,9-11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFKYNPKQVCZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=C(C=CC=C2F)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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